molecular formula C10H9NO2 B2966695 5-Methyl-3-phenyl-1,2-oxazol-4-ol CAS No. 13054-64-3

5-Methyl-3-phenyl-1,2-oxazol-4-ol

Cat. No. B2966695
CAS RN: 13054-64-3
M. Wt: 175.187
InChI Key: BUZWHWOBEFSFJI-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1,2-oxazol-4-ol is a chemical compound with the molecular formula C10H9NO2 . It is also known as 4-Isoxazolol, 5-methyl-3-phenyl- .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of this compound would include these elements, along with a methyl group attached to the 5th position and a phenyl group attached to the 3rd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 175.18 . More specific properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis and characterization of novel compounds related to oxazoles have been extensively studied. For example, Ahmed et al. (2016) discussed the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, including structural analyses and cytotoxicity assays, highlighting the chemical versatility of oxazole derivatives (Ahmed et al., 2016).
  • Template for Synthesis :

    • 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a compound structurally similar to 5-Methyl-3-phenyl-1,2-oxazol-4-ol, has been used as a versatile template for synthesizing various oxazoles. This demonstrates the potential of oxazol-4-ol derivatives in synthetic organic chemistry (Misra & Ila, 2010).
  • Potential Medical Applications :

    • While direct studies on this compound in medical contexts are limited, related compounds have been examined for their medical potential. For instance, Harrison et al. (2001) explored a neurokinin-1 receptor antagonist with a triazole structure for clinical applications in treating emesis and depression (Harrison et al., 2001).
  • Physical and Chemical Properties :

    • Studies on oxazolidines, a closely related class of compounds, have focused on their physical properties, such as enthalpies of combustion and vaporization. This research provides insights into the thermodynamic properties of similar oxazole derivatives (Gudiño et al., 1998).
  • Catalytic and Chemical Reactions :

    • Oxazoles and their derivatives have been explored in various catalytic and chemical reactions. Saleem et al. (2014) discussed the use of triazole-based organochalcogen ligand complexes in catalysis, showcasing the reactivity and utility of such compounds in chemical synthesis (Saleem et al., 2014).

Future Directions

The future directions for research on 5-Methyl-3-phenyl-1,2-oxazol-4-ol and similar oxazole derivatives could involve further exploration of their synthesis methods and biological activities . Given the wide range of biological activities exhibited by oxazole derivatives, they may have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZWHWOBEFSFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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